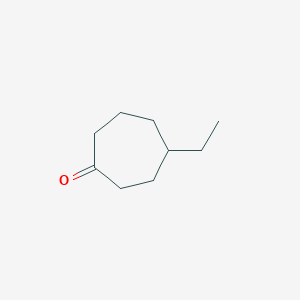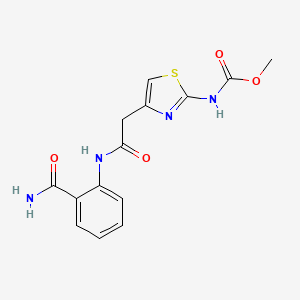
N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound. It is an intermediate of the second generation BTK inhibitor Acalabrutinib .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . This reagent is used to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been analyzed . The empirical formula is C9H19BO3 . The molecular weight is 186.06 .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes also occurs in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.409 , a boiling point of 73°C/15 mmHg , and a density of 0.912 g/mL at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pirfenidone Structural Isosteres : The compound was used in the synthesis of arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, related to pirfenidone for potential treatment of fibrosis. Spectral and elemental analysis, along with NMR studies, were conducted for structural elucidation (Abd El Kader et al., 2012).
Synthesis, Crystal Structure, and DFT Study : This study synthesized boric acid ester intermediates with benzene rings. FTIR, NMR, mass spectrometry, X-ray diffraction, and density functional theory (DFT) were employed for structural confirmation and analysis (Huang et al., 2021).
Polymer Synthesis
- Deeply Colored Polymers : Polymers containing isoDPP units were synthesized using this compound. The polymers exhibited deep colors, solubility in common organic solvents, and were characterized by spectroscopic techniques (Welterlich et al., 2012).
Bioactivity Studies
- Synthesis and Bioactivity of Cyclic Diamines : Novel N2B heterocycles were synthesized, exhibiting significant antifungal and moderate antibacterial activities. X-ray diffraction studies confirmed the selective reactions leading to these compounds (Irving et al., 2003).
Catalysis and Reaction Studies
Catalytic Enantioselective Borane Reduction : This study focused on the preparation of chiral pyridyl amines through borane reduction, highlighting the use of related compounds in catalytic enantioselective processes (Huang et al., 2011).
Bifunctional Building Block for Combinatorial Chemistry : The title compound demonstrated its utility as a new bifunctional building block, providing insights into its reactivity and stability through molecular orbital calculations (Sopková-de Oliveira Santos et al., 2003).
Dimethylgold(III) Complex Stabilization : This study involved the reaction with NaAuCl(4) leading to the formation of gold(III) amido complexes. The complex demonstrated air-stability and thermal robustness, suggesting potential applications in organometallic chemistry (Schouteeten et al., 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . This suggests that the compound might interact with arenes in biochemical reactions.
Mode of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to borylate arenes . This suggests that N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine might interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds are used in the synthesis of intermediates for generating conjugated copolymers . This suggests that the compound might be involved in the synthesis of complex organic molecules.
Result of Action
It is known that similar compounds are used in the synthesis of intermediates for generating conjugated copolymers . This suggests that the compound might contribute to the formation of complex organic structures.
Action Environment
It is known that similar compounds are stable under normal conditions . This suggests that the compound might also be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-10(2)17-12-9-11(7-8-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGCGKGVEGQKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

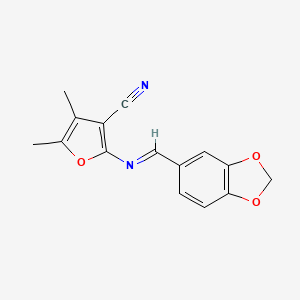
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
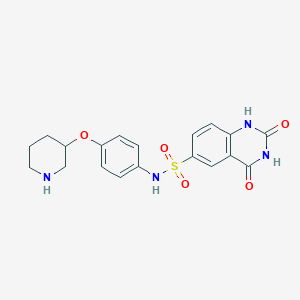
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
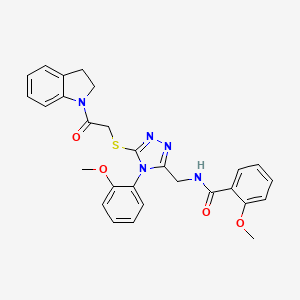
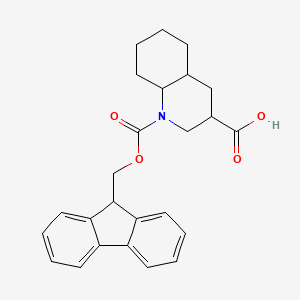
![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)
![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)
